N‑Substituent Steric Bulk Drives dUTPase Inhibitory Potency – Neopentyl vs. Methyl
In a focused SAR campaign on N‑sulfonylpyrrolidine‑uracil dUTPase inhibitors, the N‑neopentyl analog exhibited an IC₅₀ of 0.15 μM against recombinant human dUTPase, representing a 12‑fold improvement over the N‑methyl comparator (IC₅₀ = 1.8 μM) [1]. The potency gain was attributed to enhanced occupancy of a hydrophobic pocket adjacent to the uracil‑binding site, as confirmed by X‑ray crystallography of the closely related N‑carbonylpyrrolidine series [1]. This demonstrates that the neopentyl group’s steric contribution is not merely incremental but necessary to achieve sub‑micromolar target engagement.
| Evidence Dimension | Human dUTPase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.15 μM (N‑neopentyl‑sulfonylpyrrolidine‑uracil conjugate) |
| Comparator Or Baseline | N‑methyl‑sulfonylpyrrolidine‑uracil: IC₅₀ = 1.8 μM |
| Quantified Difference | 12‑fold greater potency (neopentyl vs. methyl) |
| Conditions | Recombinant human dUTPase, colorimetric malachite green assay, pH 7.4, 30 min incubation [1] |
Why This Matters
Procurement of the N‑neopentyl variant is essential for assays requiring sub‑micromolar dUTPase inhibition; the N‑methyl analog cannot achieve comparable target suppression.
- [1] Miyakoshi, H. et al. (2012) J. Med. Chem., 55(7), 2960–2969. Table 1: IC₅₀ values for N‑substituted sulfonylpyrrolidine‑uracil derivatives. View Source
